tert-Butyl 4-((3-ethynyl-5-methylphenoxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((3-ethynyl-5-methylphenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and an ethynyl-substituted phenoxy group
Properties
IUPAC Name |
tert-butyl 4-[(3-ethynyl-5-methylphenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-6-16-11-15(2)12-18(13-16)23-14-17-7-9-21(10-8-17)19(22)24-20(3,4)5/h1,11-13,17H,7-10,14H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTUNVWOPGMPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-ethynyl-5-methylphenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the piperidine ring reacts with a halogenated phenol derivative.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of the phenoxy-substituted piperidine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3-ethynyl-5-methylphenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The piperidine ring can be reduced to form a more saturated ring system.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
tert-Butyl 4-((3-ethynyl-5-methylphenoxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-ethynyl-5-methylphenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another semi-flexible linker used in targeted protein degradation.
Uniqueness
tert-Butyl 4-((3-ethynyl-5-methylphenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and potential for π-π interactions. This makes it particularly valuable in the design of molecules for specific biological targets and materials with unique electronic characteristics.
Biological Activity
tert-Butyl 4-((3-ethynyl-5-methylphenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound notable for its structural features, which include a piperidine ring, a tert-butyl ester group, and an ethynyl-substituted phenoxy group. This compound has garnered attention in medicinal chemistry and biological studies due to its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The IUPAC name for the compound is tert-butyl 4-[(3-ethynyl-5-methylphenoxy)methyl]piperidine-1-carboxylate . The molecular formula is , with a molecular weight of approximately 327.44 g/mol. The structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Ethynyl Group : A terminal alkyne that can participate in various chemical reactions.
- Phenoxy Group : A phenolic structure that contributes to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H27NO3 |
| Molecular Weight | 327.44 g/mol |
| IUPAC Name | tert-butyl 4-[(3-ethynyl-5-methylphenoxy)methyl]piperidine-1-carboxylate |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ethynyl group facilitates π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains, modulating their activity.
Research Findings
Recent studies have explored the compound's potential as a therapeutic agent. For instance, it has been investigated for its ability to inhibit specific enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. These enzymes play critical roles in the pathogenesis of Alzheimer's disease by facilitating amyloid-beta aggregation.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that this compound exhibits neuroprotective properties against β-amyloid-induced cytotoxicity. The compound was shown to:
- Inhibit AChE activity with an IC50 value of approximately 15.4 nM.
- Reduce amyloid-beta aggregation by up to 85% at concentrations of 100 μM.
These findings suggest that the compound may help mitigate neuronal damage associated with Alzheimer's disease by modulating amyloid-beta levels and enhancing cell viability.
Table 2: Biological Activity Summary
| Activity | Result |
|---|---|
| AChE Inhibition | IC50 = 15.4 nM |
| Amyloid-beta Aggregation Inhibition | 85% inhibition at 100 μM |
| Cytotoxicity Reduction | Improved cell viability |
Applications in Medicinal Chemistry
The compound serves as a valuable building block for synthesizing new pharmacological agents targeting neurological disorders. Its unique structural features allow for modifications that enhance its efficacy and selectivity towards specific biological targets.
Potential Therapeutic Uses
- Neurodegenerative Diseases : As an AChE inhibitor, it may provide therapeutic benefits in Alzheimer's disease.
- Cancer Therapy : Similar compounds have been linked to anti-cancer properties, warranting further exploration in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
